methyl 3-[({2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-methylpyrazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]-2-thiophenecarboxylate
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Description
Methyl 3-[({2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-methylpyrazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C24H21N5O3S2 and its molecular weight is 491.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the H+/K±ATPase , also known as the proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
The compound is a non-reversible proton pump inhibitor . After oral administration, it selectively enters the gastric parietal cells and is converted into an active metabolite . This metabolite forms a covalent bond with the sulfhydryl group on the H+/K±ATPase, irreversibly inhibiting the enzyme . This results in the suppression of gastric acid secretion .
Pharmacokinetics
It is known that the compound is administered orally and is selectively taken up by gastric parietal cells . The compound’s bioavailability, distribution, metabolism, and excretion would need to be determined through further studies.
Result of Action
The primary result of the compound’s action is the inhibition of gastric acid secretion . This can help in the treatment of conditions associated with excessive gastric acid production, such as peptic ulcers and gastroesophageal reflux disease .
Properties
IUPAC Name |
methyl 3-[[2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S2/c1-13-5-6-14(2)28(13)19-8-10-33-21(19)18-11-20-25-12-16(15(3)29(20)27-18)23(30)26-17-7-9-34-22(17)24(31)32-4/h5-12H,1-4H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXLLNSHWJBFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C(C=NC4=C3)C(=O)NC5=C(SC=C5)C(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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